molecular formula C9H11F5N2O3S B8047501 1-Difluoromethyl-4-(dimethylamino)pyridinium trifluoromethanesulfonate

1-Difluoromethyl-4-(dimethylamino)pyridinium trifluoromethanesulfonate

Cat. No.: B8047501
M. Wt: 322.25 g/mol
InChI Key: SGCWVWSDIIQTEP-UHFFFAOYSA-M
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Description

1-Difluoromethyl-4-(dimethylamino)pyridinium trifluoromethanesulfonate is a chemical compound that has garnered significant attention in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a dimethylamino group attached to a pyridinium ring, with a trifluoromethanesulfonate counterion. Its unique structure imparts distinct chemical properties, making it valuable in synthetic chemistry, medicinal chemistry, and other industrial applications.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Difluoromethyl-4-(dimethylamino)pyridinium trifluoromethanesulfonate involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to modulate the biological activity of target molecules . The compound’s effects are mediated through its interaction with enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

1-Difluoromethyl-4-(dimethylamino)pyridinium trifluoromethanesulfonate can be compared with other difluoromethylated pyridines, such as:

  • 1-Difluoromethyl-2-(dimethylamino)pyridinium trifluoromethanesulfonate
  • 1-Difluoromethyl-3-(dimethylamino)pyridinium trifluoromethanesulfonate
  • 1-Difluoromethyl-4-(methylamino)pyridinium trifluoromethanesulfonate

These compounds share similar structural features but differ in the position of the difluoromethyl group or the nature of the substituents on the pyridinium ring . The unique positioning of the difluoromethyl group in this compound imparts distinct chemical properties, making it particularly valuable in specific applications .

Properties

IUPAC Name

1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N2.CHF3O3S/c1-11(2)7-3-5-12(6-4-7)8(9)10;2-1(3,4)8(5,6)7/h3-6,8H,1-2H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCWVWSDIIQTEP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)C(F)F.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F5N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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